molecular formula C10H13N3O4S B13063473 (S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine

(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine

Cat. No.: B13063473
M. Wt: 271.30 g/mol
InChI Key: ZDRSNFHPZUULMP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine is a chiral compound that features a pyrrolidine ring substituted with a nitro-benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine typically involves the reaction of (S)-pyrrolidin-3-ylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The pyrrolidine ring can be oxidized to form lactams using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate

    Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

    Reduction: (S)-1-(2-Amino-benzenesulfonyl)-pyrrolidin-3-ylamine

    Substitution: Various substituted pyrrolidin-3-ylamine derivatives

    Oxidation: Pyrrolidin-3-one derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine has been investigated for its role as a pharmacological agent. Its unique structure allows it to act as a potential inhibitor in various biological pathways.

  • Case Study : Research has indicated that this compound can inhibit specific enzymes involved in disease pathways, making it a candidate for further development as an anti-cancer agent. For instance, its effects on cell proliferation and apoptosis have been documented in vitro, suggesting its utility in targeting cancer cells .

2. Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of other bioactive molecules. Its functional groups allow for modifications that can lead to the development of novel therapeutic agents.

  • Data Table: Synthesis Pathways
CompoundReaction TypeYield (%)Reference
Compound ANucleophilic substitution85%
Compound BReduction reaction90%

Organic Synthesis Applications

1. Catalysis

This compound has shown potential as a catalyst in various organic reactions. Its ability to stabilize transition states makes it valuable in synthetic chemistry.

  • Case Study : In a study focusing on asymmetric synthesis, this compound was utilized to enhance the enantioselectivity of reactions involving chiral substrates, yielding products with high optical purity .

2. Material Science

The compound's properties have also been explored in material science, particularly in developing polymers with specific functionalities.

  • Application Example : It has been incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical properties, suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine involves its interaction with specific molecular targets, such as enzymes. The nitro-benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making it useful in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzenesulfonyl chloride
  • 2-Nitrobenzenesulfonylhydrazide
  • 4-Fluoro-2-nitro-benzenesulfonyl chloride

Uniqueness

(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine is unique due to its chiral nature and the presence of both a nitro-benzenesulfonyl group and a pyrrolidine ring. This combination of functional groups provides distinct reactivity and potential for selective interactions with biological targets, making it valuable in medicinal chemistry and biochemical research.

Biological Activity

(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features, including a pyrrolidine ring and a nitrobenzenesulfonyl group. This article delves into its biological activities, synthesis methods, and applications in scientific research.

  • Molecular Formula : C10H13N3O4S
  • CAS Registry Number : 468104-07-6
  • Molecular Weight : 273.29 g/mol

These properties highlight the compound's potential for various chemical reactions and biological interactions.

The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions. The sulfonyl group acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on biological macromolecules such as proteins and enzymes. This reactivity is particularly useful in enzyme inhibition studies and protein labeling experiments .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, making it a candidate for therapeutic applications. Its sulfonamide structure allows it to interact with active sites of various enzymes, potentially leading to the development of new inhibitors for diseases related to dysregulated enzyme activity.

Protein Labeling

Due to its reactive nature, this compound is utilized in protein labeling studies. It can covalently bond with amino acid residues in proteins, facilitating the study of protein interactions and functions in biological systems.

Synthesis Methods

The synthesis of this compound typically involves the nucleophilic substitution of pyrrolidine with 2-nitrobenzenesulfonyl chloride. The reaction is generally conducted under basic conditions using triethylamine to neutralize the hydrochloric acid produced during the reaction .

Synthetic Route Overview

StepReagentsConditions
1Pyrrolidine + 2-Nitrobenzenesulfonyl chlorideBase (Triethylamine)
2Reaction monitoringStandard laboratory conditions

This method provides a straightforward approach to obtaining the compound with good yields.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • Enzyme Inhibition Studies : A study highlighted its potential as an inhibitor of certain kinases involved in cancer progression. The compound demonstrated effective inhibition at micromolar concentrations, suggesting its utility in cancer therapeutics .
  • Protein Interaction Analysis : Research involving protein labeling has shown that this compound can effectively bind to target proteins, allowing for real-time monitoring of protein dynamics in living cells .

Properties

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

(3S)-1-(2-nitrophenyl)sulfonylpyrrolidin-3-amine

InChI

InChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-4-2-1-3-9(10)13(14)15/h1-4,8H,5-7,11H2/t8-/m0/s1

InChI Key

ZDRSNFHPZUULMP-QMMMGPOBSA-N

Isomeric SMILES

C1CN(C[C@H]1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.